Lenvatinib impurity 8

説明

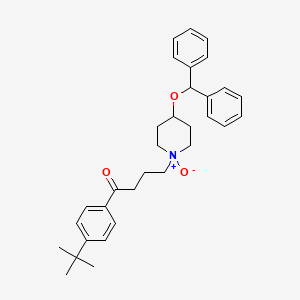

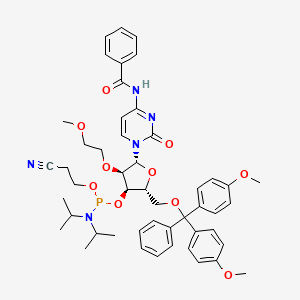

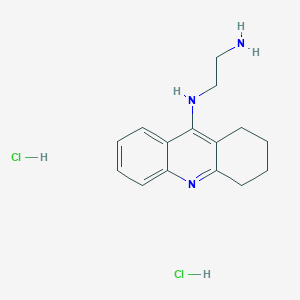

Lenvatinib Impurity 8, also known as 4-Chloro-7-methoxyquinoline-6-carboxamide, is an impurity of Lenvatinib . Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors .

Molecular Structure Analysis

The molecular formula of Lenvatinib Impurity 8 is C11H9ClN2O2 . It is structurally represented as 4-Chloro-7-methoxyquinoline-6-carboxamide .Chemical Reactions Analysis

Lenvatinib, the parent compound of Lenvatinib Impurity 8, is absorbed rapidly following oral administration and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified .科学的研究の応用

- Lenvatinib is a multitargeted tyrosine kinase inhibitor capable of promoting apoptosis, suppressing angiogenesis, inhibiting tumor cell proliferation, and modulating the immune response .

- It has presented manageable safety and is currently approved as an effective first-line therapy .

- However, with the gradual increase in lenvatinib application, the inevitable progression of resistance to lenvatinib is becoming more prevalent .

- A series of recent researches have reported the mechanisms underlying the development of lenvatinib resistance in tumor therapy, which are related to the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .

- YRDC promotes the proliferation of hepatocarcinoma cells via regulating the activity of the RAS/RAF/MEK/ERK pathway, which was the primary pathway of the anticancer effect of lenvatinib .

- The study investigated whether YRDC modulates the sensitivity of lenvatinib in hepatocarcinoma cells .

- Using the CCK-8 cell viability assay, wound-healing assay and clone formation assay in cell models, and xenograft assay in null mouse, it was demonstrated that Huh7 cells with YRDC knockdown showed decreased susceptibility to lenvatinib than their control cells .

- Furthermore, it was found that lenvatinib inhibited the expression of YRDC in a time-dependent manner .

Medical Oncology

Hepatocarcinoma Research

Hepatocellular Carcinoma (HCC) Treatment

- Lenvatinib was applied as a second-line treatment for thyroid cancer in 2015 .

- It has shown potent antitumor activity against various human cancer cell lines .

- The inhibitory effect of lenvatinib on vascular endothelial growth factor receptor (VEGFR) was first shown in 2008, which underlies the rationale for its development .

- Lenvatinib was certified as a therapy in combination with everolimus for renal cell carcinoma in 2016 .

- It was recently used with pembrolizumab as a first-line regimen for advanced renal cell carcinoma (RCC), highlighting its increasing potential applications for cancer treatment .

- This review focuses on current researches on the resistance mechanisms of lenvatinib, describes a series of potential biomarkers, outlines the current application status, and prospects of drugs used in combination with lenvatinib .

- It also summarizes ongoing clinical trials involving lenvatinib combination therapy .

Thyroid Cancer Treatment

Renal Cell Carcinoma Treatment

Combination Therapy

特性

IUPAC Name |

1-[2-chloro-4-(6-cyano-7-methoxyquinolin-4-yl)oxyphenyl]-3-cyclopropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3/c1-28-20-10-18-15(8-12(20)11-23)19(6-7-24-18)29-14-4-5-17(16(22)9-14)26-21(27)25-13-2-3-13/h4-10,13H,2-3H2,1H3,(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIBVUCMZIZNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C#N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lenvatinib impurity 8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)

![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)

![Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1436018.png)

![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)